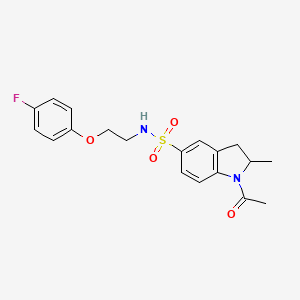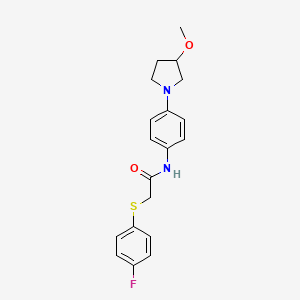![molecular formula C18H10Cl2FIN2 B2565682 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine CAS No. 477870-85-2](/img/structure/B2565682.png)
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, fluoro, and iodophenyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the aromatic rings . This reaction requires a palladium catalyst, a base, and appropriate boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality material.
化学反応の分析
Types of Reactions
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
科学的研究の応用
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluorophenyl)pyrimidine
- 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(4-iodophenyl)pyrimidine
- 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-chloro-4-iodophenyl)pyrimidine
Uniqueness
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FIN2/c19-13-4-1-11(15(20)10-13)2-5-14-7-8-23-18(24-14)12-3-6-17(22)16(21)9-12/h1-10H/b5-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCXWWAPHHFIZ-DJWKRKHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)/C=C\C3=C(C=C(C=C3)Cl)Cl)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2565605.png)
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE](/img/structure/B2565608.png)

![2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2565611.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
![2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide](/img/structure/B2565622.png)
